2-Amino-5-oxohexanoic acid;hydrobromide
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Overview
Description
2-Amino-5-oxohexanoic acid;hydrobromide is a compound with the molecular formula C6H12BrNO3 and a molecular weight of 226.07 g/mol . It is a potential inhibitor of Escherichia coli carbamyl phosphate synthetase (CPS) . This compound is primarily used for research purposes and is not intended for diagnostic or therapeutic use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-oxohexanoic acid;hydrobromide typically involves the reaction of 2-Amino-5-oxohexanoic acid with hydrobromic acid. The reaction conditions often include maintaining a low temperature and controlling the pH to ensure the formation of the hydrobromide salt .
Industrial Production Methods
it is likely that large-scale synthesis follows similar principles to laboratory synthesis, with additional steps for purification and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-oxohexanoic acid;hydrobromide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 2-oxohexanoic acid derivatives, while reduction can produce 2-amino-5-hydroxyhexanoic acid .
Scientific Research Applications
2-Amino-5-oxohexanoic acid;hydrobromide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-5-oxohexanoic acid;hydrobromide involves its interaction with specific molecular targets, such as enzymes. For instance, it inhibits Escherichia coli carbamyl phosphate synthetase by binding to the active site of the enzyme, thereby preventing the formation of carbamyl phosphate . This inhibition disrupts the metabolic pathways that rely on carbamyl phosphate, affecting bacterial growth and survival .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Amino-5-oxohexanoic acid;hydrobromide include:
2-Amino-5-oxohexanoic acid: The parent compound without the hydrobromide salt.
2-Amino-5-oxohexanoate: The conjugate base of 2-Amino-5-oxohexanoic acid.
Hexanoic acid derivatives: Compounds with similar carbon chain structures but different functional groups.
Uniqueness
What sets this compound apart from similar compounds is its specific inhibitory effect on Escherichia coli carbamyl phosphate synthetase. This unique property makes it a valuable tool in biochemical research and a potential lead compound for developing new antibacterial agents .
Properties
Molecular Formula |
C6H12BrNO3 |
---|---|
Molecular Weight |
226.07 g/mol |
IUPAC Name |
2-amino-5-oxohexanoic acid;hydrobromide |
InChI |
InChI=1S/C6H11NO3.BrH/c1-4(8)2-3-5(7)6(9)10;/h5H,2-3,7H2,1H3,(H,9,10);1H |
InChI Key |
MZQKNRUNFROUCX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC(C(=O)O)N.Br |
Origin of Product |
United States |
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